molecular formula C13H16ClNO4S B2594090 tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate CAS No. 2229261-95-2

tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate

Cat. No.: B2594090
CAS No.: 2229261-95-2
M. Wt: 317.78
InChI Key: PXYVFFUFRIVEKN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate is a specialized indoline derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 4-position of the indoline ring and a tert-butyl carbamate protecting group at the 1-position. The chlorosulfonyl moiety confers high electrophilicity, making the compound a versatile intermediate for synthesizing sulfonamides, sulfonyl esters, and other sulfur-containing pharmaceuticals . Its molecular formula is C₁₃H₁₅ClNO₄S, with a molecular weight of 316.78 g/mol.

The compound’s reactivity is primarily driven by the chlorosulfonyl group, which participates in nucleophilic aromatic substitution (NAS) or coupling reactions. Its applications span medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents, where sulfonamide linkages are critical .

Properties

IUPAC Name

tert-butyl 4-chlorosulfonyl-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-10(15)5-4-6-11(9)20(14,17)18/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYVFFUFRIVEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229261-95-2
Record name tert-butyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indoline derivatives. The process includes steps like protection of the indoline nitrogen, introduction of the chlorosulfonyl group, and subsequent deprotection to yield the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate serves as an important intermediate in organic synthesis. Its chlorosulfonyl group allows for various chemical transformations, including:

  • Substitution Reactions : The chlorosulfonyl group can be substituted with nucleophiles (amines or alcohols), yielding sulfonamide or sulfonate derivatives.
  • Reduction Reactions : Reducing agents can remove the chlorosulfonyl group, producing corresponding indoline derivatives.
Reaction Type Reagents Used Products Formed
SubstitutionAmines, AlcoholsSulfonamide Derivatives, Sulfonate Esters
ReductionLithium Aluminum Hydride, Sodium BorohydrideReduced Indoline Derivatives

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest weak antimicrobial activity, indicating potential as an antibacterial and antifungal agent.
  • Anticancer Activity : Case studies have shown efficacy against cancer cell lines, such as HCT116, with IC50 values around 6.2 μM.

Medicinal Chemistry

The compound is being explored for drug development due to its ability to interact with various biological targets. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property is particularly valuable in designing inhibitors for specific diseases.

Case Studies

  • Anticancer Research : In vitro studies demonstrated that this compound inhibited the growth of HCT116 cancer cells at concentrations of 6.2 μM, suggesting its potential as a lead compound in anticancer drug development .
  • Antimicrobial Studies : A study reported its application in developing new antimicrobial agents targeting resistant bacterial strains. The compound's structure allows for modifications that enhance its efficacy against pathogens .

Potential Implications

The applications of this compound extend into various fields:

  • Pharmaceutical Industry : As a building block for synthesizing novel drug candidates.
  • Materials Science : Its unique chemical properties make it suitable for developing new polymers and specialty chemicals.

Limitations and Future Directions

Despite its promising applications, the compound's stability poses challenges in handling and storage. Future research should focus on:

  • Developing more stable derivatives.
  • Expanding its biological activity profile through structural modifications.
  • Investigating its use in advanced materials and complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate involves its interaction with biological molecules through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The compound’s indoline moiety may also interact with specific receptors or enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate, we compare it structurally and functionally with analogous indoline and indole derivatives (Table 1).

Table 1: Comparative Analysis of Indoline/Indole Derivatives

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 4-(ClSO₂), indoline C₁₃H₁₅ClNO₄S 316.78 Electrophilic, sulfonamide synthesis Inferred
tert-Butyl 6-hydroxyindoline-1-carboxylate 6-OH, indoline C₁₃H₁₇NO₃ 235.28 Polar, H-bond donor; pharmaceutical intermediate
tert-Butyl 5-methoxy-6-(dioxaborolane)indoline-1-carboxylate 5-OCH₃, 6-boronate, indoline C₁₉H₂₇BNO₅ 368.24 Suzuki coupling precursor
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate 4-Cl, 3-(CH₂OH), indole C₁₄H₁₆ClNO₃ 281.74 Bifunctional reactivity; medicinal intermediate
tert-Butyl 4-(aminomethyl)indoline-1-carboxylate 4-(CH₂NH₂), indoline C₁₄H₂₀N₂O₂ 248.32 Amine-based derivatization

Functional Group Reactivity

  • Chlorosulfonyl vs. Hydroxyl () : The 4-chlorosulfonyl group in the target compound is markedly more electrophilic than the 6-hydroxyl group in tert-butyl 6-hydroxyindoline-1-carboxylate. This difference enables sulfonylation reactions (e.g., with amines to form sulfonamides) versus hydroxyl-based etherification or esterification .
  • Chlorosulfonyl vs. Boronate () : Boronate esters (e.g., in tert-butyl 5-methoxy-6-(dioxaborolane)indoline-1-carboxylate) are pivotal in cross-coupling reactions (Suzuki-Miyaura). In contrast, the chlorosulfonyl group is more suited for NAS or sulfonyl chloride chemistry .
  • Chlorosulfonyl vs. Aminomethyl (): The aminomethyl group in tert-butyl 4-(aminomethyl)indoline-1-carboxylate facilitates amide bond formation, whereas the chlorosulfonyl group targets sulfur-based linkages, expanding utility in divergent drug discovery pipelines .

Structural and Pharmacological Implications

  • Indoline vs. The saturated ring may also influence binding affinity in enzyme inhibition .
  • Positional Isomerism : Substituent position significantly impacts bioactivity. For example, 4-chlorosulfonyl (target) vs. 6-hydroxy () alters electronic distribution, affecting interactions with biological targets like kinases or proteases .

Biological Activity

tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a chlorosulfonyl moiety attached to an indoline framework. This structure enhances its reactivity, making it a suitable candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its chlorosulfonyl group, which acts as an electrophile. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity or altering their function. Such interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Its ability to interact with cellular targets suggests possible mechanisms for inhibiting cancer cell proliferation. For instance, studies on structurally related compounds have demonstrated significant cytotoxic effects against cancer cell lines, including breast and colon cancer cells .

Case Studies and Research Findings

StudyCompoundActivityIC50 Value
Indoline derivativesAnticancer (HCT116)6.2 μM
Indolylarylsulfone derivativesAntiviral (HIV)Not specified
Benzothiadiazine derivativesCDK4 inhibitorNot specified

Detailed Findings

  • Anticancer Activity : In vitro studies have shown that indoline derivatives can inhibit the growth of cancer cells. For example, a related compound demonstrated an IC50 value of 6.2 μM against the HCT116 colon carcinoma cell line .
  • Antiviral Potential : Compounds in the indole family have also been explored for antiviral activity, particularly against HIV-1 reverse transcriptase. These findings suggest that this compound may possess similar antiviral properties .

Synthetic Routes and Applications

This compound is synthesized through the reaction of indoline derivatives with chlorosulfonyl isocyanate under controlled conditions. This compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, highlighting its importance in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 4-(chlorosulfonyl)indoline-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves sulfonylation of tert-butyl indoline derivatives using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. For example, tert-butyl indoline intermediates are reacted with chlorosulfonic acid at 0–5°C in dichloromethane, followed by quenching with ice water to isolate the product. Yield optimization requires strict temperature control and inert atmospheres to minimize hydrolysis of the chlorosulfonyl group . Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is typically used for purification.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the indoline scaffold and tert-butyl group. The chlorosulfonyl group’s deshielding effect on adjacent protons is a key diagnostic marker .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms the chlorosulfonyl group’s orientation. Software suites like SHELX (for structure refinement) and WinGX/ORTEP (for visualization) are recommended .
  • IR Spectroscopy : Stretching vibrations for the sulfonyl group (S=O, ~1350–1150 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) validate functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Store in airtight containers at room temperature, away from moisture and strong oxidizers. Decomposition products (e.g., SO2_2) may form under heat .
  • Spill Management : Neutralize spills with sodium bicarbonate and collect using non-combustible absorbents. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can low yields during the sulfonylation step be systematically addressed?

  • Methodological Answer : Low yields often result from competing hydrolysis of the chlorosulfonyl intermediate. Solutions include:

  • Temperature Control : Maintain sub-zero temperatures (−10°C to 0°C) during reagent addition .
  • Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to stabilize reactive intermediates.
  • Stoichiometry : Employ excess chlorosulfonic acid (1.5–2.0 equivalents) to drive the reaction to completion .

Q. How can hydrogen-bonding interactions in the crystal structure of this compound be analyzed to predict packing behavior?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., chains, rings). Using software like Mercury (CCDC), analyze donor-acceptor distances (typically 2.8–3.2 Å for O–H···O/S interactions) and angles (>120°). For tert-butyl derivatives, bulky substituents often disrupt close packing, leading to voids or solvent inclusion .

Q. What strategies resolve discrepancies between spectroscopic data and computational modeling (e.g., DFT)?

  • Methodological Answer :

  • Dynamic Effects : Account for conformational flexibility (e.g., tert-butyl rotation) by performing NMR calculations with Boltzmann-weighted ensembles.
  • Solvent Corrections : Apply implicit solvent models (e.g., PCM) to DFT calculations to match experimental 1^1H NMR shifts .
  • X-ray Validation : Use crystallographic data as a ground-truth reference to refine computational parameters .

Q. How can reaction pathways for the chlorosulfonyl group’s reactivity be mechanistically probed?

  • Methodological Answer :

  • Kinetic Studies : Monitor sulfonylation rates via in situ IR or HPLC to identify rate-determining steps.
  • Isotopic Labeling : Use 34^{34}S or 18^{18}O isotopes to trace sulfuryl group transfer mechanisms .
  • Computational Modeling : DFT simulations (e.g., Gaussian) can map transition states and activation energies for nucleophilic substitution at the sulfur atom .

Q. How do solvent polarity and proticity affect the stability of this compound?

  • Methodological Answer :

  • Hydrolysis Susceptibility : In polar protic solvents (e.g., water, methanol), the chlorosulfonyl group hydrolyzes rapidly to sulfonic acid. Stability tests in DMSO or acetonitrile show >90% integrity over 24 hours .
  • Storage Recommendations : Anhydrous DCM or THF is optimal for short-term storage. Add molecular sieves (3Å) to scavenge trace moisture .

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